molecular formula C9H9N3O3 B346227 Ethyl 7-hydroxypyrazolo[1,5-a]pyrimidine-6-carboxylate CAS No. 43024-61-9

Ethyl 7-hydroxypyrazolo[1,5-a]pyrimidine-6-carboxylate

Cat. No. B346227
CAS RN: 43024-61-9
M. Wt: 207.19g/mol
InChI Key: XLPSGPQQTUJWJE-UHFFFAOYSA-N
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Description

Ethyl 7-hydroxypyrazolo[1,5-a]pyrimidine-6-carboxylate is a chemical compound with the molecular formula C9H9N3O3 . It is used in proteomics research .


Synthesis Analysis

The synthesis of pyrazolo[1,5-a]pyrimidine derivatives, including Ethyl 7-hydroxypyrazolo[1,5-a]pyrimidine-6-carboxylate, often involves regio-controlled Sonogashira-type coupling reactions . These reactions proceed smoothly with excellent selectivity in favor of the C6-position through careful adjustment of the coupling conditions .


Molecular Structure Analysis

The molecular structure of Ethyl 7-hydroxypyrazolo[1,5-a]pyrimidine-6-carboxylate is represented by the InChI code: 1S/C9H9N3O3/c1-2-15-9(14)6-5-10-7-3-4-11-12(7)8(6)13/h3-5,10H,2H2,1H3 . The molecular weight of this compound is 207.19 .


Physical And Chemical Properties Analysis

Ethyl 7-hydroxypyrazolo[1,5-a]pyrimidine-6-carboxylate is a solid compound . It should be stored in a dry room at normal temperature .

Scientific Research Applications

Antitumor Applications

Pyrazolo[1,5-a]pyrimidine derivatives, including Ethyl 7-hydroxypyrazolo[1,5-a]pyrimidine-6-carboxylate, have been identified as having a high impact in medicinal chemistry . They have been used as an antitumor scaffold , indicating potential applications in cancer treatment.

Enzymatic Inhibitory Activity

These compounds have shown enzymatic inhibitory activity . For instance, a study focused on the inhibition of the CDK2 enzyme using ethyl 2-(phenylamino)-4,5-dihydropyrazolo[1,5-a]pyrimidine-6-carboxylate derivatives .

Material Science

Pyrazolo[1,5-a]pyrimidine derivatives have attracted attention in material science due to their significant photophysical properties . This suggests potential applications in the development of new materials with unique properties.

Drug Discovery

The pyrazolo[1,5-a]pyrimidine structural motif is a privileged scaffold for combinatorial library design and drug discovery . Its great synthetic versatility permits structural modifications throughout its periphery , making it a valuable tool in the search for new drugs.

Organic Synthesis

These compounds play a significant role in organic synthesis . Researchers have developed different synthesis pathways for the preparation and post-functionalization of this functional scaffold .

Cross-Coupling Reactions

Ethyl pyrazolo[1,5-a]pyrimidine-3-carboxylate has been used in stepwise synthesis via site-selective cross-coupling reactions . This allows for further use and diversification of the chemically and biologically interesting pyrazolo[1,5-a]pyrimidine scaffold .

Safety and Hazards

The safety information for Ethyl 7-hydroxypyrazolo[1,5-a]pyrimidine-6-carboxylate includes several hazard statements: H302-H315-H320-H335 . Precautionary statements include P261-P280-P301+P312-P302+P352-P305+P351+P338 .

properties

IUPAC Name

ethyl 7-oxo-1H-pyrazolo[1,5-a]pyrimidine-6-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H9N3O3/c1-2-15-9(14)6-5-10-7-3-4-11-12(7)8(6)13/h3-5,11H,2H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XLPSGPQQTUJWJE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=CN=C2C=CNN2C1=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H9N3O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

207.19 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Ethyl 7-hydroxypyrazolo[1,5-a]pyrimidine-6-carboxylate

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